![molecular formula C17H23NO2S B13965174 Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a mercaptomethyl group and a benzyl group in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with benzyl chloride in the presence of a base. The mercaptomethyl group can be introduced through a nucleophilic substitution reaction using thiol reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group or to modify the azaspiro structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercaptomethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols, amines, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, influencing their activity. The azaspiro structure provides rigidity and specificity to the compound, enhancing its selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-benzyl-2,7-diazaspiro[4.4]nonane
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Uniqueness
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of both a mercaptomethyl and a benzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the azaspiro structure makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H23NO2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
benzyl 8-(sulfanylmethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H23NO2S/c19-16(20-11-14-4-2-1-3-5-14)18-9-8-17(13-18)7-6-15(10-17)12-21/h1-5,15,21H,6-13H2 |
Clé InChI |
YGXCQLQOIBOPCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)

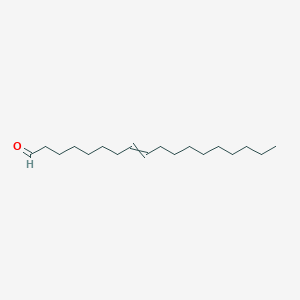
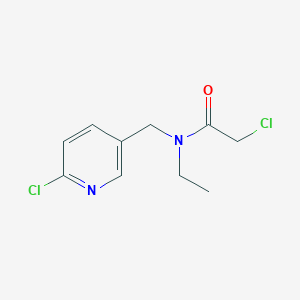
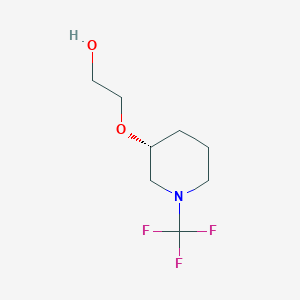
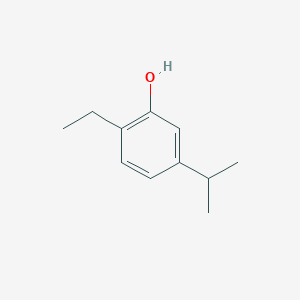
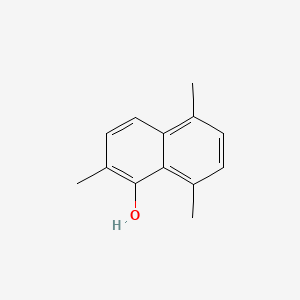
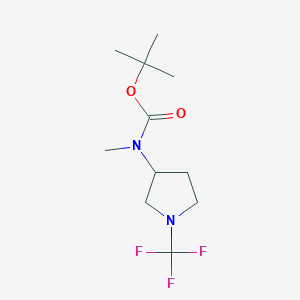
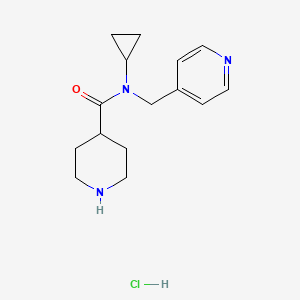
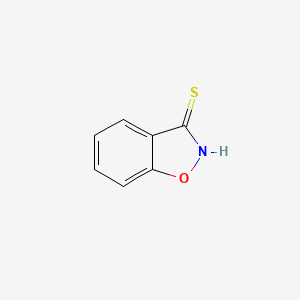
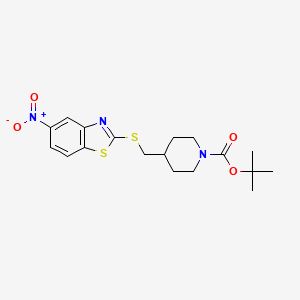
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
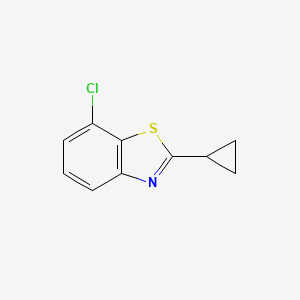
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)
